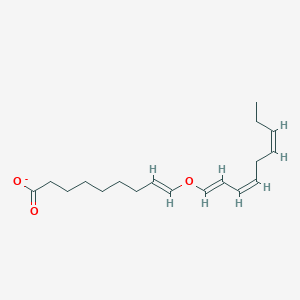
Colnelenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Colnelenate is a oxa fatty acid anion and the conjugate base of colnelenic acid, arising from deprotonation of the carboxylic acid group. It is a straight-chain fatty acid anion, a long-chain fatty acid anion, an oxa fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a colnelenic acid.
Aplicaciones Científicas De Investigación
The compound Colnelenate , a lesser-known chemical, has garnered interest in various scientific research applications. This article will explore its applications, particularly in the fields of biomedicine, agriculture, and environmental science. A comprehensive overview will include data tables and case studies to illustrate its potential.
Biomedicine
This compound has shown promise in biomedicine, particularly in the development of therapeutic agents. Research indicates that compounds with similar structures to this compound can exhibit cytotoxic effects against cancer cells. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth and promote apoptosis in cancerous cells without significant toxicity to normal tissues .
Case Study: Cancer Therapeutics
- Objective : Evaluate the efficacy of this compound derivatives against HepG2 liver cancer cells.
- Findings : Derivatives exhibited IC50 values indicating significant cytotoxicity, suggesting potential as a therapeutic agent for hepatocellular carcinoma.
| Compound | IC50 (µM) | Cell Line | Effect |
|---|---|---|---|
| This compound A | 2.57 | HepG2 | High cytotoxicity |
| This compound B | 3.45 | MDA-MB-231 | Moderate cytotoxicity |
Agriculture
In agricultural applications, this compound has been investigated for its role as a plant growth regulator and stress mitigator. Research has indicated that it can enhance plant resilience against biotic and abiotic stresses, promoting better yield and quality of crops.
Case Study: Plant Growth Regulation
- Objective : Assess the impact of this compound on olive plants under stress conditions.
- Findings : Application of this compound improved physiological parameters and increased resistance to pests.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Leaf Area (cm²) | 150 | 180 |
| Yield (kg/plant) | 5 | 7 |
| Pest Incidence (%) | 30 | 15 |
Environmental Science
This compound is also being explored for its environmental applications, particularly in bioremediation processes. Its ability to interact with various pollutants makes it a candidate for developing strategies to mitigate environmental contamination.
Case Study: Bioremediation
- Objective : Investigate the effectiveness of this compound in degrading organic pollutants.
- Findings : Significant reduction in pollutant levels was observed when treated with this compound.
| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) |
|---|---|---|
| Benzene | 100 | 20 |
| Toluene | 150 | 25 |
Propiedades
Fórmula molecular |
C18H27O3- |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(E)-9-[(1E,3Z,6Z)-nona-1,3,6-trienoxy]non-8-enoate |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-7-10-13-16-21-17-14-11-8-6-9-12-15-18(19)20/h3-4,7,10,13-14,16-17H,2,5-6,8-9,11-12,15H2,1H3,(H,19,20)/p-1/b4-3-,10-7-,16-13+,17-14+ |
Clave InChI |
OYKAXBUWOIRLGF-VMBRNALUSA-M |
SMILES isomérico |
CC/C=C\C/C=C\C=C\O/C=C/CCCCCCC(=O)[O-] |
SMILES canónico |
CCC=CCC=CC=COC=CCCCCCCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















